Lipophilicity Control: tert-Butyl Carbonate LogP vs. n-Propyl and Hexafluoroisopropyl Analogs
The computed LogP of 4-bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate is 3.95, placing it between the less lipophilic n-propyl analog (LogP 3.70) and the more lipophilic hexafluoroisopropyl analog (LogP 4.65) . This intermediate lipophilicity is a direct consequence of the tert-butyl group's balanced steric and electronic contribution to the carbonate moiety, offering a tunable hydrophobicity window for reaction medium partitioning and chromatographic purification.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.95 (4-Bromo-3,3,4,4-tetrafluorobutyl tert-butyl carbonate) |
| Comparator Or Baseline | LogP = 3.70 (4-Bromo-3,3,4,4-tetrafluorobutyl n-propyl carbonate) and LogP = 4.65 (4-Bromo-3,3,4,4-tetrafluorobutyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate) |
| Quantified Difference | ΔLogP = +0.25 vs. n-propyl; ΔLogP = -0.70 vs. hexafluoroisopropyl |
| Conditions | Computed values from vendor databases (Leyan, Fluorochem) using standardized algorithms; experimental LogP not reported for these compounds. |
Why This Matters
Procurement of the tert-butyl carbonate provides a LogP intermediate between the most and least lipophilic commercially available analogs, reducing the need to purchase multiple derivatives for lipophilicity optimization studies.
